molecular formula C13H9Cl3N2O B1206391 N'-(2,4,6-Trichlorophenyl)benzohydrazide CAS No. 33422-33-2

N'-(2,4,6-Trichlorophenyl)benzohydrazide

Cat. No.: B1206391
CAS No.: 33422-33-2
M. Wt: 315.6 g/mol
InChI Key: FWASGTVTBTYRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4,6-Trichlorophenyl)benzohydrazide is a benzohydrazide derivative characterized by a 2,4,6-trichlorophenyl group attached to the hydrazide nitrogen. This compound has garnered attention due to its role as a metabolite of the acaricide Banamite (N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride) . Its metabolic pathway involves slow conversion in the two-spotted spider mite (Tetranychus urticae), yielding major metabolites such as benzaldehyde N-(2,4,6-trichlorophenyl) hydrazone and benzoic N-(2,4,6-trichloro) hydrazide .

Properties

IUPAC Name

N'-(2,4,6-trichlorophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-6-10(15)12(11(16)7-9)17-18-13(19)8-4-2-1-3-5-8/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASGTVTBTYRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955040
Record name N-(2,4,6-Trichlorophenyl)benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33422-33-2
Record name Benzoic acid 2-(2,4,6-trichlorophenyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033422332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4,6-Trichlorophenyl)benzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIC ACID 2-(2,4,6-TRICHLOROPHENYL)HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78NIQ357K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzohydrazide scaffold is highly versatile, allowing substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents/R-Groups Key Features
N'-(2,4,6-Trichlorophenyl)benzohydrazide 2,4,6-Trichlorophenyl Parent compound; acaricide metabolite
3-Nitro-N'-(2,4,6-trichlorophenyl)benzohydrazide 3-Nitrobenzoyl + 2,4,6-Trichlorophenyl Enhanced electron-withdrawing effects; potential for altered reactivity
N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide Quinazolinone + benzyl + 4-Cl-phenyl Increased steric bulk; potential kinase or enzyme inhibition
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Hydroxybenzylidene + trimethoxybenzoyl Planar conjugated system; hydrogen-bonding networks for crystal engineering
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene + pentadecyl chain Lipophilic side chain; possible membrane-targeting activity

Metabolic Stability and Degradation

  • This compound : Degrades into benzoic acid derivatives and 2,4,6-trichloroaniline, raising concerns about environmental persistence .
  • 3-Nitro Derivative : The nitro group may slow metabolism, increasing bioaccumulation risks compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.